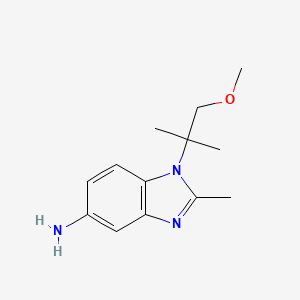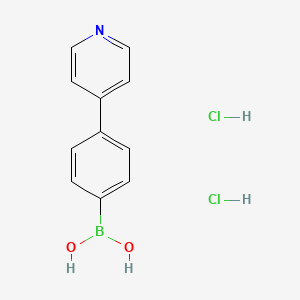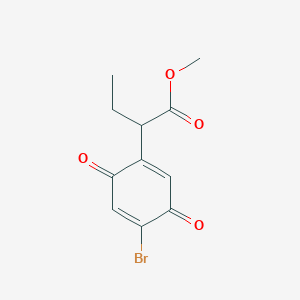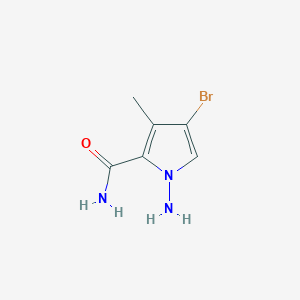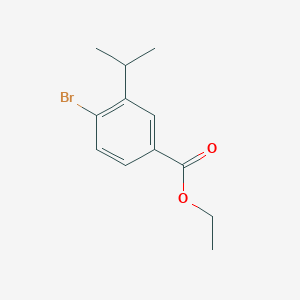
Ethyl 4-bromo-3-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-isopropylbenzoate is an organic compound characterized by a benzene ring substituted with a bromo group at the 4th position and an isopropyl group at the 3rd position, along with an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Esterification: The compound can be synthesized by first brominating 3-isopropylbenzoic acid to introduce the bromo group at the 4th position. Subsequently, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-bromobenzoic acid with propene in the presence of an aluminum chloride catalyst to introduce the isopropyl group, followed by esterification.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 4-isopropylbenzoic acid.
Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-3-isopropylbenzoic acid
Reduction: 4-isopropylbenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-4-isopropylbenzoate: Similar structure but with the positions of the bromo and isopropyl groups reversed.
Ethyl 4-bromo-3-methylbenzoate: Similar but with a methyl group instead of an isopropyl group at the 3rd position.
Uniqueness: Ethyl 4-bromo-3-isopropylbenzoate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a bromo and an isopropyl group on the benzene ring provides distinct chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
ethyl 4-bromo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
OQNZIFZHEOYMCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)
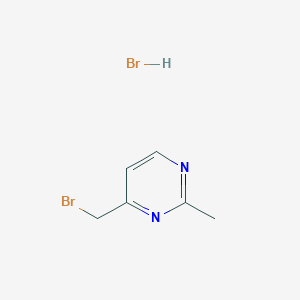
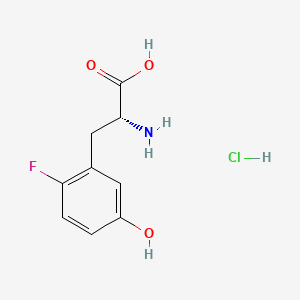
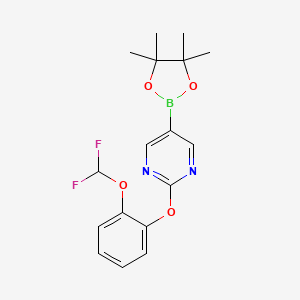
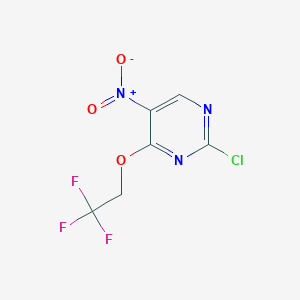
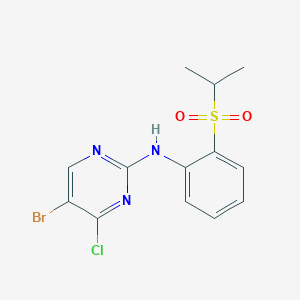
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
